2-(2-Nitrophenyl)-2,5-dihydrofuran

regioisomer separation catalytic hydrogenation tetrahydrofuran synthesis

2-(2-Nitrophenyl)-2,5-dihydrofuran is a heterocyclic organic compound belonging to the nitro-substituted dihydrofuran class, with molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol. The structure features a 2,5-dihydrofuran ring bearing an ortho-nitrophenyl substituent at the 2-position, with the ring unsaturation located at the 3,4-position (allylic ether character).

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
Cat. No. B8279648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Nitrophenyl)-2,5-dihydrofuran
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1C=CC(O1)C2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C10H9NO3/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-6,10H,7H2
InChIKeyWBZCBZUGAFKOLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Nitrophenyl)-2,5-dihydrofuran (CAS 1384979-42-3): Core Identity and Procurement Baseline


2-(2-Nitrophenyl)-2,5-dihydrofuran is a heterocyclic organic compound belonging to the nitro-substituted dihydrofuran class, with molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol . The structure features a 2,5-dihydrofuran ring bearing an ortho-nitrophenyl substituent at the 2-position, with the ring unsaturation located at the 3,4-position (allylic ether character) . The compound is supplied primarily as a research chemical (typical purity ≥95%) and is catalogued under InChI Key WBZCBZUGAFKOLV-UHFFFAOYSA-N . Its documented role is as a synthetic intermediate, most notably within the patent literature for gyrase/topoisomerase IV inhibitor programs (US8481551B2), where it serves as a precursor to 2-(2-aminophenyl)tetrahydrofuran derivatives via catalytic hydrogenation .

Why In-Class Substitution Fails for 2-(2-Nitrophenyl)-2,5-dihydrofuran: Critical Structural Distinctions


Superficial similarity among 2-nitrophenyl-substituted furanoids masks profound differences in reactivity, synthetic utility, and electronic character that preclude generic interchange. The 2,5-dihydrofuran isomer is structurally distinct from its 2,3-dihydrofuran congener (CAS 124244-41-3) in the position of the endocyclic double bond, which confers different hydrogenation behaviour and ring-strain profiles . The fully aromatic analogue 2-(2-nitrophenyl)furan (CAS 28988-02-5, MW 189.17) lacks the allylic ether moiety and the associated hydrogenation handle, making it unsuitable for routes requiring a tetrahydrofuran product . The non-nitrated analogue 2-phenyl-2,5-dihydrofuran (MW 146.19) lacks the electron-withdrawing nitro group entirely, forfeiting both the strong electronic modulation and the synthetic versatility conferred by the nitro-to-amine reduction pathway and nitro elimination chemistry (HNO₂ loss to yield furans) [1]. Finally, the ortho-nitro substitution pattern in this compound generates through-space orbital interactions not present in para-nitro isomers, raising LUMO energy by approximately 0.1 eV relative to para- and meta-substituted counterparts [2]. These distinctions are non-negotiable in synthetic route design where downstream chemistry depends on the precise combination of ring saturation state, nitro-group positioning, and electronic character.

Quantitative Differentiation Evidence: 2-(2-Nitrophenyl)-2,5-dihydrofuran vs. Closest Analogs


Regioisomeric Identity Defines Hydrogenation Pathway: 2,5-DHF vs. 2,3-DHF Isomer Distinction

The synthesis route disclosed in US8481551B2 proceeds from a crude mixture of 2-(2-nitrophenyl)-2,5-dihydrofuran and 2-(2-nitrophenyl)-2,3-dihydrofuran (163 g total) . Following catalytic hydrogenation (5% Pd/C, 30 psi H₂, NEt₃/MeOH), the product—2-(2-aminophenyl)tetrahydrofuran—was obtained after vacuum distillation (108–129 °C) as a clear faint yellow oil in 84% average yield with 98% GCMS purity (427.9 g from four combined batches) . Critically, the 2,5-DHF isomer is the productive substrate for this hydrogenative ring-saturation; the 2,3-DHF isomer, possessing a distinct enol-ether double bond at the 4,5-position, exhibits different hydrogenation kinetics and selectivity [1]. Patent literature on unsubstituted DHF isomers documents that 2,5-DHF can be isomerized to 2,3-DHF over supported Pd or Pt catalysts with selectivity exceeding 95% under CO-modified conditions [2], confirming that the two isomers are not interchangeable in catalytic processes. For a procurement decision, sourcing the correct regioisomer is essential: the 2,3-DHF isomer (CAS 124244-41-3) will not replicate the hydrogenation outcome specified in the patent route without additional isomerization steps.

regioisomer separation catalytic hydrogenation tetrahydrofuran synthesis patent intermediate

Ortho-Nitro Substitution Raises LUMO Energy by ~0.1 eV Relative to Para- and Meta-Nitrophenyl Analogues

The ortho-nitrophenyl arrangement in 2-(2-nitrophenyl)-2,5-dihydrofuran introduces a through-space orbital interaction between the spatially proximate nitro group and the aromatic π-system that is structurally inaccessible to para- or meta-substituted regioisomers. In a controlled study of nitrophenyl-substituted fulleropyrrolidines, theoretical calculations revealed that the LUMO energy of the ortho-nitrophenyl derivative was raised by 0.1 eV above the levels of the corresponding para- and meta-substituted compounds [1]. This through-space effect is geometry-dependent and would be present in any ortho-nitrophenyl-substituted scaffold, including 2-(2-nitrophenyl)-2,5-dihydrofuran, but entirely absent in the para-nitro analogue (e.g., (S)-2-(4-nitrophenyl)-2,5-dihydrofuran) [2]. The elevated LUMO energy implies a decreased electron affinity and altered reduction potential relative to para/meta isomers, which can affect both photophysical properties and reductive metabolic activation pathways in biological contexts.

electronic structure LUMO energy tuning ortho effect nitroaromatic electronics

Dual Synthetic Handle: Nitro-to-Amine Reduction Plus Dihydrofuran-to-Tetrahydrofuran Hydrogenation in a Single Sequence

A key differentiating feature of 2-(2-nitrophenyl)-2,5-dihydrofuran is its capacity to undergo tandem reduction: the nitro group is reduced to a primary aniline while the 2,5-dihydrofuran ring is simultaneously hydrogenated to a tetrahydrofuran, yielding 2-(2-aminophenyl)tetrahydrofuran in a single operation . The patent procedure (US8481551B2) achieves this in 84% average yield at multi-gram scale (163 g input, 427.9 g purified product over four batches, 98% GCMS purity) . By contrast, the fully aromatic analogue 2-(2-nitrophenyl)furan (CAS 28988-02-5) presents a fully unsaturated furan ring that requires more forcing hydrogenation conditions and may undergo ring-opening side reactions . The non-nitrated analogue 2-phenyl-2,5-dihydrofuran (MW 146.19) lacks the nitro handle entirely, offering no amine-functionalization pathway . Furthermore, literature on nitro-substituted dihydrofurans establishes that the nitro group can alternatively be cleaved as HNO₂ (promoted by DABCO) to generate fully aromatic furans—a transformation inaccessible to non-nitrated dihydrofurans [1]. Thus, 2-(2-nitrophenyl)-2,5-dihydrofuran uniquely offers two divergent downstream pathways (reduction to aniline-tetrahydrofuran vs. elimination to nitrophenyl-furan) from a single intermediate.

tandem reduction nitroarene hydrogenation tetrahydrofuran building block pharmaceutical intermediate

Process-Scale Validation: Multi-Gram Batch Reproducibility Documented in Patent Literature

Unlike many research chemicals that lack any documented scale-up history, 2-(2-nitrophenyl)-2,5-dihydrofuran appears in US8481551B2 with explicit process-scale detail: four independent batches at 163 g scale each were combined and purified via vacuum distillation (108–129 °C) to afford 427.9 g of hydrogenated product with consistent quality (98% GCMS purity) . This multi-batch reproducibility provides procurement confidence that the compound can be sourced and utilized beyond milligram-scale exploratory chemistry. The patent context—gyrase and topoisomerase IV inhibitor development—further validates its relevance to antibacterial drug discovery programs . In contrast, the 2,3-dihydrofuran isomer (CAS 124244-41-3) and the fully aromatic analogue (CAS 28988-02-5) have no comparable public-domain scale-up documentation linked to pharmaceutical patent applications . The availability of detailed experimental parameters (catalyst loading, solvent volumes, hydrogen pressure, distillation range, analytical QC data) reduces method development risk for groups seeking to implement this intermediate in their own synthetic sequences.

process chemistry scale-up validation patent intermediate batch reproducibility

Optimal Application Scenarios for 2-(2-Nitrophenyl)-2,5-dihydrofuran Based on Differentiated Evidence


Pharmaceutical Intermediate for Antibacterial Gyrase/Topoisomerase IV Inhibitor Programs

As documented in US8481551B2, 2-(2-nitrophenyl)-2,5-dihydrofuran serves as the direct precursor to 2-(2-aminophenyl)tetrahydrofuran, a key intermediate in the synthesis of gyrase and topoisomerase IV inhibitors targeting Gram-positive and Gram-negative pathogens including Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Enterococcus faecalis . The tandem nitro-reduction/ring-hydrogenation sequence (84% yield, 98% purity at >400 g scale) provides a validated entry point for medicinal chemistry teams pursuing this target class. The ortho-nitro substitution pattern may further contribute to target binding through conformational and electronic effects distinct from para-nitro analogues [1].

Divergent Synthesis Platform: Aniline-Tetrahydrofuran or Nitrophenyl-Furan Scaffolds from a Single Intermediate

The compound uniquely supports two divergent elaboration pathways: (a) catalytic hydrogenation to the aniline-tetrahydrofuran product (as demonstrated in US8481551B2) , and (b) DABCO-mediated elimination of HNO₂ to generate 2-(2-nitrophenyl)furan [2]. This dual reactivity makes the compound valuable for library synthesis and scaffold-hopping exercises in early-stage drug discovery, where access to both saturated N-containing heterocycles and fully aromatic nitroaryl-furans from a common precursor streamlines chemical sourcing and reduces the number of distinct starting materials required [2].

Electronic Structure Studies Leveraging Ortho-Nitro Through-Space Orbital Effects

The ortho-nitrophenyl substitution pattern raises LUMO energy by approximately 0.1 eV relative to para- and meta-nitrophenyl isomers due to through-space orbital interaction [1]. This electronic tuning, combined with the conformational constraints imposed by the 2,5-dihydrofuran ring, makes the compound a candidate building block for structure–property relationship studies in materials chemistry, redox-active probe design, and investigations of nitroaromatic electronic effects where positional substitution is the primary variable under study [1].

Process Chemistry Development and Scale-Up Feasibility Assessment

For organizations evaluating the scalability of synthetic routes involving nitrophenyl-dihydrofuran intermediates, this compound offers the advantage of existing multi-batch process validation data (four independent 163 g batches, 427.9 g total isolated product, 84% average yield, 98% GCMS purity, vacuum distillation at 108–129 °C) . The detailed experimental parameters—including catalyst loading, solvent volumes, hydrogen pressure, and analytical QC methods—reduce the burden of process development and provide a benchmark against which alternative routes or catalyst systems can be quantitatively compared .

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